molecular formula C15H18N2O2S2 B2442840 N-[2-(oxan-4-ylsulfanyl)ethyl]-1,3-benzothiazole-2-carboxamide CAS No. 2034424-05-8

N-[2-(oxan-4-ylsulfanyl)ethyl]-1,3-benzothiazole-2-carboxamide

Cat. No.: B2442840
CAS No.: 2034424-05-8
M. Wt: 322.44
InChI Key: GPHILTNRUJJTSE-UHFFFAOYSA-N
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Description

N-[2-(oxan-4-ylsulfanyl)ethyl]-1,3-benzothiazole-2-carboxamide is a complex organic compound that features a benzo[d]thiazole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(oxan-4-ylsulfanyl)ethyl]-1,3-benzothiazole-2-carboxamide typically involves multiple steps. One common approach is to start with the benzo[d]thiazole core, which can be synthesized through a cyclization reaction involving 2-aminothiophenol and a carboxylic acid derivative. The tetrahydro-2H-pyran-4-yl group can be introduced via a thiol-ene reaction, where the thiol group reacts with an alkene under radical conditions. The final step involves the coupling of the intermediate with an appropriate carboxamide derivative under amide bond-forming conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Scale-up processes would also focus on ensuring the safety and environmental sustainability of the production .

Chemical Reactions Analysis

Types of Reactions

N-[2-(oxan-4-ylsulfanyl)ethyl]-1,3-benzothiazole-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[2-(oxan-4-ylsulfanyl)ethyl]-1,3-benzothiazole-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of N-[2-(oxan-4-ylsulfanyl)ethyl]-1,3-benzothiazole-2-carboxamide involves its interaction with specific molecular targets. The benzo[d]thiazole core can interact with enzymes or receptors, potentially inhibiting their activity. The thioether and carboxamide groups can also participate in hydrogen bonding and other interactions, stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(oxan-4-ylsulfanyl)ethyl]-1,3-benzothiazole-2-carboxamide is unique due to the combination of its benzo[d]thiazole core and the tetrahydro-2H-pyran-4-yl thioether group. This combination can result in distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

N-[2-(oxan-4-ylsulfanyl)ethyl]-1,3-benzothiazole-2-carboxamide is a compound that belongs to the class of benzothiazoles, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound this compound features a benzothiazole core with a carboxamide functional group and an oxan-4-ylsulfanyl ethyl substituent. This unique structure may contribute to its biological activity.

Biological Activity Overview

Benzothiazole derivatives have been extensively studied for various biological activities, including:

  • Anticancer Activity : Many benzothiazole compounds exhibit significant cytotoxic effects against various cancer cell lines.
  • Anti-inflammatory Effects : Some derivatives have shown the ability to reduce inflammatory cytokines.
  • Antimicrobial Properties : Certain benzothiazoles demonstrate efficacy against bacterial and fungal pathogens.

Case Studies and Research Findings

  • Anticancer Activity :
    • A study synthesized several benzothiazole derivatives and evaluated their effects on human cancer cell lines (A431, A549, H1299). The results indicated that compounds similar to this compound significantly inhibited cell proliferation and induced apoptosis in these cell lines. Specifically, compound B7 from this study showed promising results by inhibiting the AKT and ERK signaling pathways, which are crucial for cancer cell survival and proliferation .
  • Anti-inflammatory Properties :
    • Another research focused on the anti-inflammatory effects of benzothiazole derivatives. The compound was tested in mouse macrophage cells (RAW264.7), revealing a notable decrease in the expression of inflammatory markers such as IL-6 and TNF-α. This suggests that this compound could be beneficial in conditions characterized by inflammation .
  • Structure-Activity Relationship (SAR) :
    • The structure of benzothiazole compounds plays a critical role in their biological activity. Modifications to the benzothiazole nucleus can enhance anticancer properties. Research indicates that specific substitutions can lead to improved binding affinity to target receptors involved in tumor growth and metastasis .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Cell Proliferation : By interfering with key signaling pathways such as AKT and ERK, the compound can induce cell cycle arrest and promote apoptosis in cancer cells.
  • Reduction of Inflammatory Cytokines : The ability to lower IL-6 and TNF-α levels indicates a potential mechanism for managing inflammatory diseases.

Summary of Biological Activities

Activity TypeDescription
AnticancerInhibits proliferation and induces apoptosis in various cancer cell lines
Anti-inflammatoryReduces levels of inflammatory cytokines IL-6 and TNF-α
AntimicrobialExhibits efficacy against certain bacterial and fungal strains

Properties

IUPAC Name

N-[2-(oxan-4-ylsulfanyl)ethyl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2S2/c18-14(15-17-12-3-1-2-4-13(12)21-15)16-7-10-20-11-5-8-19-9-6-11/h1-4,11H,5-10H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPHILTNRUJJTSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1SCCNC(=O)C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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